TC 14012

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

化学反応の分析

TC 14012 (トリフルオロ酢酸塩) は、以下を含むさまざまな化学反応を起こします。

酸化: This compound のジスルフィド橋は、特定の条件下で酸化されてスルホキシドまたはスルホンを形成することができます.

還元: ジスルフィド橋は、ジチオスレイトール (DTT) やトリス (2-カルボキシエチル) ホスフィン (TCEP) などの還元剤を使用して、遊離チオールを形成するように還元することができます.

これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)、還元剤(DTTなど)、およびさまざまなアミノ酸誘導体があります . これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

This compound (トリフルオロ酢酸塩) は、さまざまな科学研究で応用されています。

科学的研究の応用

TC 14012 (trifluoroacetate salt) has a wide range of scientific research applications:

作用機序

TC 14012 (トリフルオロ酢酸塩) は、ケモカイン受容体 CXCR4 と CXCR7 に結合することにより、その効果を発揮します . CXCR4 のアンタゴニストとして、受容体の活性を阻害し、細胞遊走や増殖に関与するシグナル伝達経路を遮断します . CXCR7 のアゴニストとして、受容体を活性化し、β-アレスチンを動員し、その後、下流シグナル伝達を引き起こします . これらの分子標的と経路は、癌転移や免疫応答など、さまざまな生理学的および病理学的プロセスにおいて重要です .

類似の化合物との比較

This compound (トリフルオロ酢酸塩) は、CXCR4 アンタゴニストと CXCR7 アゴニストの二重の作用を持つため、ユニークです . 類似の化合物には、以下が含まれます。

AMD3100: HIV や癌の治療に使用される選択的 CXCR4 アンタゴニスト.

VUF11207: CXCR7 のさまざまな生物学的プロセスにおける役割を調査する研究で使用される選択的 CXCR7 アゴニスト.

これらの化合物と比較して、this compound は CXCR4 と CXCR7 の両方を標的とするという利点があり、これらの受容体間の複雑な相互作用を研究するための汎用性の高いツールとなっています .

類似化合物との比較

TC 14012 (trifluoroacetate salt) is unique due to its dual activity as a CXCR4 antagonist and CXCR7 agonist . Similar compounds include:

AMD3100: A selective CXCR4 antagonist used in the treatment of HIV and cancer.

T140: A peptide-based CXCR4 antagonist with similar structure and activity to this compound.

Compared to these compounds, this compound offers the advantage of targeting both CXCR4 and CXCR7, making it a versatile tool for studying the complex interactions between these receptors .

生物活性

TC 14012 is a notable compound primarily recognized for its dual role as a CXCR4 antagonist and ACKR3 (CXCR7) agonist . This article delves into its biological activities, mechanisms of action, and implications in various therapeutic contexts, particularly in relation to HIV infection and angiogenesis.

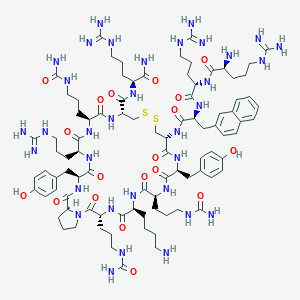

Chemical Structure and Properties

This compound is a serum-stable derivative of the cyclic peptide T140. Its structure includes several modifications that enhance its stability and biological activity:

CXCR4 Antagonism

This compound exhibits high affinity for the CXCR4 receptor, which is crucial for the entry of X4-tropic HIV-1 into T-cells. The compound effectively inhibits HIV-1 infection with an IC50 value of 19.3 nM , making it one of the most potent CXCR4 antagonists identified . The mechanism involves blocking CXCL12-induced signaling pathways, thereby preventing viral entry into host cells.

ACKR3 Agonism

In addition to its antagonistic effects on CXCR4, this compound acts as an agonist for ACKR3 with an EC50 value of 350 nM . This dual activity suggests a complex role in modulating chemokine signaling pathways, which could be leveraged for therapeutic benefits in conditions like cancer and cardiovascular diseases .

Impact on Endothelial Progenitor Cells (EPCs)

Recent studies have highlighted the beneficial effects of this compound on endothelial progenitor cells (EPCs), particularly under high-glucose conditions that mimic diabetes:

- EPC Functionality : this compound treatment improved EPC tube formation and migration, which were otherwise impaired by high glucose levels.

- Mechanistic Insights : The protective effects were linked to the activation of the Akt pathway and enhanced endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide (NO) production .

- In Vivo Studies : In diabetic mouse models, this compound administration significantly enhanced blood perfusion recovery and angiogenesis in ischemic limbs, demonstrating its potential in promoting vascular repair .

Study on HIV Resistance

A pivotal study demonstrated that this compound not only inhibited X4-HIV-1 entry but also reduced viral replication in T-cell lines. The compound's ability to block CXCR4-mediated pathways was crucial for its efficacy against HIV .

Angiogenesis in Diabetic Models

In another study focused on diabetic conditions, this compound was shown to counteract the detrimental effects of high glucose on EPCs. The findings indicated that treatment with this compound led to:

- Upregulation of eNOS activity.

- Enhanced NO production.

- Prevention of EPC apoptosis caused by oxidative stress .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

| Activity | Mechanism | IC50/EC50 Value | Effect Observed |

|---|---|---|---|

| CXCR4 Antagonism | Inhibition of HIV entry | IC50 = 19.3 nM | Reduced viral replication |

| ACKR3 Agonism | Activation of chemokine signaling | EC50 = 350 nM | Modulation of angiogenic responses |

| EPC Function Enhancement | Upregulation of eNOS and NO production | Not specified | Improved tube formation and migration |

| Angiogenesis in Ischemic Models | Enhanced blood perfusion recovery | Not specified | Increased EPC mobilization |

特性

IUPAC Name |

(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-6-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDDHDBBOJNZKY-LNDHEDFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H140N34O19S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2066.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。